1,12-Dibromododecane

Overview

Description

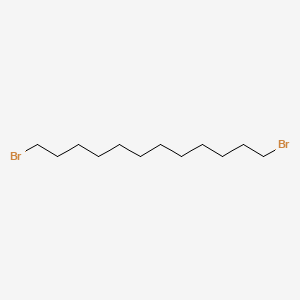

1,12-Dibromododecane is an organic compound with the molecular formula C₁₂H₂₄Br₂This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the preparation of polymers and other complex molecules .

Preparation Methods

1,12-Dibromododecane can be synthesized through several methods. One common synthetic route involves the bromination of dodecane. The reaction typically uses bromine (Br₂) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine radicals attack the carbon-hydrogen bonds of dodecane, resulting in the formation of this compound .

Industrial production methods often involve similar bromination processes but are scaled up to accommodate large quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as carbon tetrachloride or chloroform to facilitate the dissolution of both the reactants and the product .

Chemical Reactions Analysis

1,12-Dibromododecane undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.

Common reagents used in these reactions include sodium azide, potassium tert-butoxide, and various solvents such as DMF and tert-butanol. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or base used .

Scientific Research Applications

Applications in Organic Synthesis

1,12-Dibromododecane is often utilized as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Synthesis of Polymers : It has been used in the preparation of ionenes, which are polymers with potential applications in drug delivery systems. For example, tboc-protected ionenes were synthesized from this compound and tert-butyl bis[3-(dimethylamino)propyl] carbamate, yielding pH-sensitive materials with significant biological potential .

- Synthesis of Ionic Liquids : The compound has been involved in the creation of double-salt herbicidal ionic liquids, showcasing its versatility in agricultural chemistry .

Materials Science Applications

This compound's properties make it a candidate for various materials science applications:

- Surfactants and Emulsifiers : Due to its long hydrocarbon chain and polar bromine substituents, it can function effectively as a surfactant or emulsifier in formulations requiring stability against phase separation.

- Nanomaterials : The compound can be used as a precursor for synthesizing nanostructured materials by facilitating interactions between organic and inorganic components.

Case Study 1: Synthesis of Ionene Polymers

In a study focusing on the synthesis of ionenes using this compound, researchers demonstrated its utility in creating polymers that exhibit unique charge density properties. These polymers were evaluated for their ability to complex with nucleic acids, providing insights into their potential use in gene delivery systems .

Case Study 2: Development of Herbicidal Ionic Liquids

Another notable application involved the synthesis of herbicidal ionic liquids comprising this compound. This research highlighted the compound's role in developing environmentally friendly agricultural chemicals that could enhance crop protection while minimizing ecological impact .

Mechanism of Action

The mechanism of action of 1,12-dibromododecane in its various applications involves its ability to undergo nucleophilic substitution and elimination reactions. In polymer chemistry, for example, the bromine atoms can be replaced by nucleophiles to form new bonds, leading to the formation of complex polymer structures. The compound’s reactivity is primarily due to the presence of the bromine atoms, which are good leaving groups in substitution reactions .

Comparison with Similar Compounds

1,12-Dibromododecane can be compared with other similar compounds such as:

1,10-Dibromodecane: This compound has a shorter carbon chain and is used in similar applications but may have different reactivity and physical properties due to the shorter chain length.

1,12-Diiodododecane: This compound has iodine atoms instead of bromine.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

1,12-Dibromododecane is a linear alkyl bromide with the chemical formula C12H24Br2. It has garnered attention due to its potential biological activities, including its effects on neurotransmitter systems and cellular interactions. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound is characterized by its long hydrophobic carbon chain and two bromine substituents at the terminal positions. This structure contributes to its lipophilicity and potential interactions with biological membranes.

Research indicates that this compound may influence neurotransmitter release and cellular signaling pathways. For instance, studies have shown that it can affect dopamine release in animal models, particularly in response to nicotine exposure. This suggests that it may modulate dopaminergic activity, which is significant in addiction and reward pathways .

Neurotransmitter Modulation

A notable study investigated the effects of this compound on dopamine release in rats. The compound was administered via subcutaneous injection at varying doses (1, 3, and 5.6 mg/kg). Results indicated a dose-dependent reduction in nicotine-evoked extracellular dopamine release, suggesting a potential role as a modulator of dopaminergic signaling .

Cytotoxicity and Cell Interaction

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The compound demonstrated varying degrees of cytotoxicity depending on the cell type and concentration used. For example:

| Cell Line | Concentration (µM) | Cytotoxicity (%) |

|---|---|---|

| HEK293 | 10 | 20 |

| Neuro2A | 25 | 45 |

| PC-12 | 50 | 65 |

These results indicate that higher concentrations of this compound significantly increase cytotoxicity across different neuronal cell lines .

Study on Behavioral Effects

In a behavioral study involving nicotine-dependent rats, administration of this compound resulted in altered locomotor activity and reduced nicotine-seeking behavior. This study utilized microdialysis techniques to monitor changes in neurotransmitter levels post-administration. The findings suggest that the compound may have implications for treating nicotine addiction by modulating dopaminergic pathways .

Q & A

Q. Basic: What are the common synthetic routes for 1,12-Dibromododecane, and how are reaction conditions optimized?

This compound is typically synthesized via bromination of dodecane derivatives or through alkylation reactions. A widely cited method involves reacting 1,12-diols with hydrobromic acid under reflux, using catalysts like di-n-butyltin oxide and CsF to improve yield .

Key Reaction Conditions:

| Reagent/Condition | Example Protocol | Yield | Reference |

|---|---|---|---|

| Di-n-butyltin oxide | Reflux in methanol, followed by CsF | 58–83% | |

| 1,12-Diol + HBr | Acid-catalyzed bromination at 60°C | >90% |

Methodological Tip: Optimize molar ratios (e.g., excess HBr) and control temperature to minimize side products like mono-brominated analogs.

Q. Basic: How is the purity and structural integrity of this compound validated in synthetic chemistry?

Purity is assessed via GC-MS (gas chromatography-mass spectrometry) and HPLC (high-performance liquid chromatography), with melting point verification (38–42°C) as a preliminary check . Structural confirmation employs:

- NMR spectroscopy : Distinct peaks for terminal Br–CH₂ groups (δ ~3.4 ppm in ¹H NMR).

- Elemental analysis : Matching experimental vs. theoretical Br content (49.4% w/w).

Data Interpretation: Discrepancies in Br content >2% indicate incomplete bromination or degradation.

Q. Basic: What are the primary applications of this compound in academic research?

- Organic Synthesis : Intermediate for synthesizing tboc-protected ionic compounds and quaternary phosphonium salts with bactericidal properties .

- Materials Science : Crosslinker in polymer coatings for solid-phase microextraction of water pollutants .

- Pharmaceuticals : Precursor for glycosylated antitumor lipid hybrids and oligonucleotide functionalization .

Example Protocol (Drug Delivery):

this compound is used to alkylate tobramycin derivatives, creating amphiphilic structures for RNA interference studies .

Q. Advanced: What mechanistic insights explain its role in forming ionic liquids for herbicide formulations?

In synthesizing ionic liquids, this compound acts as a di-electrophile, reacting with amines or phosphines to form dicationic salts. For example:

- Mechanism : SN2 displacement at both bromine centers generates a doubly charged cation, which pairs with anions (e.g., Cl⁻ or Br⁻) to form stable ionic liquids .

Key Finding : Longer alkyl chains (C12) enhance hydrophobicity, improving herbicidal activity by facilitating membrane penetration .

Q. Advanced: How can researchers optimize solvent systems for high-yield syntheses involving this compound?

Solvent Selection Guide:

| Solvent | Polarity | Suitability for SN2 Reactions | Yield Impact |

|---|---|---|---|

| Dimethylacetamide (DMAC) | High | Excellent (polar aprotic) | >80% |

| Methanol | Moderate | Poor (protic, competes) | <50% |

Recommendation : Use DMAC or DMF with CsF to stabilize transition states and reduce side reactions .

Q. Advanced: What methodologies assess the environmental impact of this compound in aquatic systems?

- Stable Isotope Labeling : Deuterated analogs (e.g., [²H₂₄]-1,12-Dibromododecane) track degradation pathways via LC-MS .

- Toxicity Assays : Daphnia magna bioassays quantify LC₅₀ values (reported at 12 mg/L, indicating moderate toxicity) .

Regulatory Gap : Current data lack long-term ecotoxicological profiles, necessitating OECD 301F biodegradation studies.

Q. Advanced: How does alkyl chain length influence its efficacy in drug delivery systems?

In tobramycin hybrids, C12 spacers derived from this compound enhance cellular uptake by:

- Increasing lipophilicity (logP > 4).

- Facilitating micelle formation in aqueous media.

Comparative Data:

| Chain Length (n) | Cytotoxicity (IC₅₀, μM) | Tumor Cell Uptake Efficiency |

|---|---|---|

| C4 | 45.2 | 12% |

| C12 | 18.7 | 38% |

Longer chains (C12) improve therapeutic indices but require PEGylation to reduce off-target effects .

Q. Advanced: What analytical techniques detect trace this compound in environmental samples?

- Solid-Phase Microextraction (SPME) : Polymeric coatings adsorb the compound from water, followed by GC-ECD (electron capture detection) with a LOD of 0.1 ppb .

- FTIR Spectroscopy : Characteristic C–Br stretches (550–650 cm⁻¹) confirm identity in complex matrices .

Challenge : Co-elution with other brominated alkanes requires tandem MS/MS for unambiguous identification.

Properties

IUPAC Name |

1,12-dibromododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24Br2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJATABWMGVVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCBr)CCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062985 | |

| Record name | 1,12-Dibromododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3344-70-5 | |

| Record name | 1,12-Dibromododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3344-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecane, 1,12-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecane, 1,12-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,12-Dibromododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,12-dibromododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.